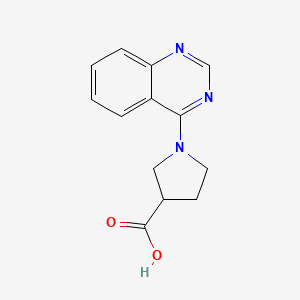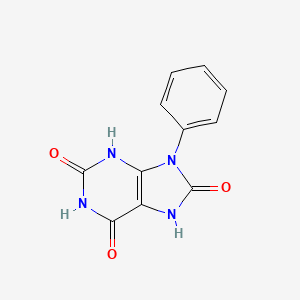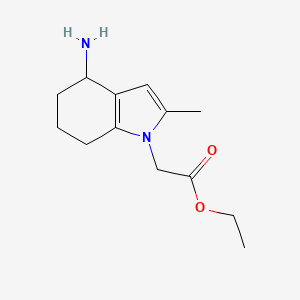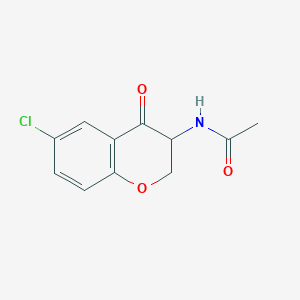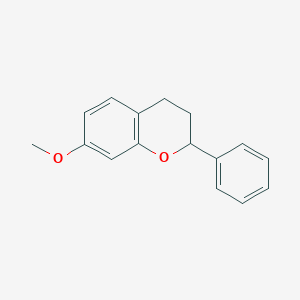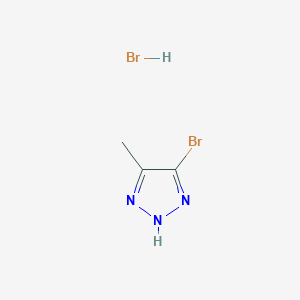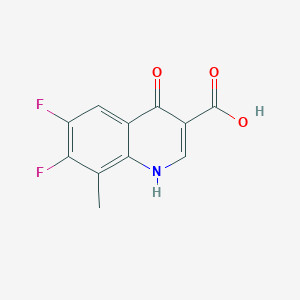![molecular formula C13H22N2O2 B11872827 tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate CAS No. 918896-20-5](/img/structure/B11872827.png)
tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-carboxilato de 2,6-diazaspiro[4.5]dec-8-eno terc-butilo es un compuesto espirocíclico que ha despertado interés en diversos campos de la investigación científica. Su estructura única, caracterizada por un enlace espiro entre dos átomos de nitrógeno y un grupo éster terc-butilo, lo convierte en un intermedio valioso en la síntesis orgánica y el desarrollo farmacéutico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-carboxilato de 2,6-diazaspiro[4.5]dec-8-eno terc-butilo generalmente implica la reacción de una diamina adecuada con un precursor de éster terc-butilo. Un método común implica la ciclación de una diamina lineal con un éster terc-butilo en condiciones ácidas o básicas. La reacción se lleva a cabo a menudo en una atmósfera inerte para evitar la oxidación y otras reacciones secundarias.
Métodos de producción industrial
La producción industrial de 2-carboxilato de 2,6-diazaspiro[4.5]dec-8-eno terc-butilo puede implicar procesos de flujo continuo para aumentar el rendimiento y la pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y el pH, pueden optimizar el proceso de producción. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-carboxilato de 2,6-diazaspiro[4.5]dec-8-eno terc-butilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos o derivados hidroxilados correspondientes.
Reducción: Las reacciones de reducción pueden convertir la estructura espirocíclica en derivados más lineales o ramificados.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o acilo en la molécula.
Aplicaciones Científicas De Investigación
El 2-carboxilato de 2,6-diazaspiro[4.5]dec-8-eno terc-butilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas complejas y compuestos espirocíclicos.
Biología: El compuesto se utiliza en el desarrollo de inhibidores enzimáticos y otras moléculas bioactivas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su papel como intermedio en la síntesis de fármacos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-carboxilato de 2,6-diazaspiro[4.5]dec-8-eno terc-butilo implica su interacción con objetivos moleculares y vías específicos. La estructura espirocíclica le permite unirse a enzimas y receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
2,8-diazaspiro[4.5]decano-8-carboxilato de terc-butilo: Similar en estructura, pero difiere en la posición del enlace espiro.
2,6-diazaspiro[3.4]octano-2-carboxilato de terc-butilo: Un compuesto espirocíclico más pequeño con diferentes propiedades biológicas.
2,6-diazaspiro[3.4]octano-6-carboxilato de terc-butilo:
Singularidad
El 2-carboxilato de 2,6-diazaspiro[4.5]dec-8-eno terc-butilo destaca por su enlace espiro específico y su grupo éster terc-butilo, que confieren reactividad química y actividad biológica únicas.
Propiedades
Número CAS |
918896-20-5 |
|---|---|
Fórmula molecular |
C13H22N2O2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
tert-butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h4-5,14H,6-10H2,1-3H3 |
Clave InChI |
KRBHPIGXPULALN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1)CC=CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)

![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)
